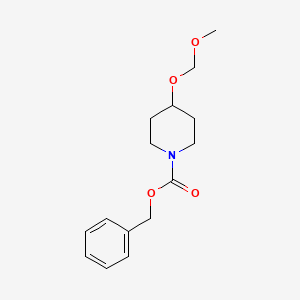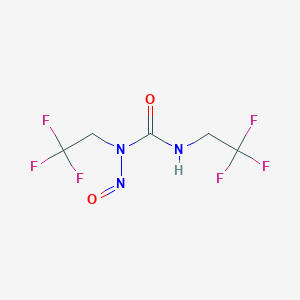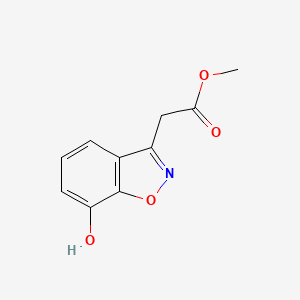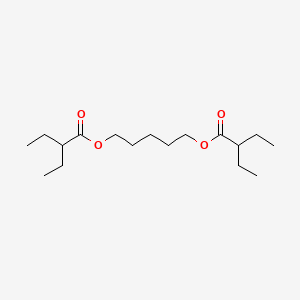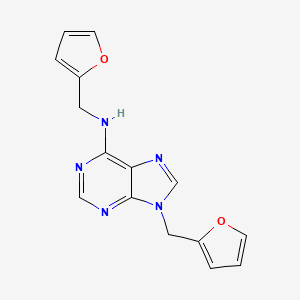
4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol is a complex organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a piperidine ring attached to an isoquinoline moiety, which is further substituted with methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxyisoquinoline with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can vary depending on the specific protocol .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy groups and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol
- 7-Methoxy-1-methyl-1,2,3,4-tetrahydro-6-isoquinolinol
- 6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid
Uniqueness
4-(6,7-Dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol is unique due to its specific structural features, such as the combination of a piperidine ring with an isoquinoline moiety and methoxy substitutions.
Properties
CAS No. |
62370-82-5 |
|---|---|
Molecular Formula |
C17H22N2O3 |
Molecular Weight |
302.37 g/mol |
IUPAC Name |
4-(6,7-dimethoxyisoquinolin-1-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C17H22N2O3/c1-19-8-5-17(20,6-9-19)16-13-11-15(22-3)14(21-2)10-12(13)4-7-18-16/h4,7,10-11,20H,5-6,8-9H2,1-3H3 |
InChI Key |
PNIQOGUDZYCIBR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC(CC1)(C2=NC=CC3=CC(=C(C=C32)OC)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



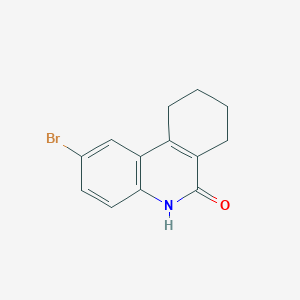

![4(3H)-Pyrimidinone,2-amino-6-[(3-chloro-4-methylphenyl)amino]-5-nitroso-](/img/structure/B14006186.png)

